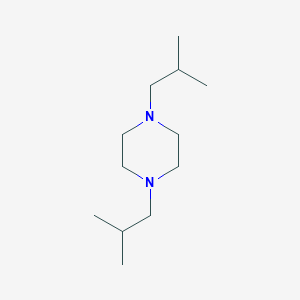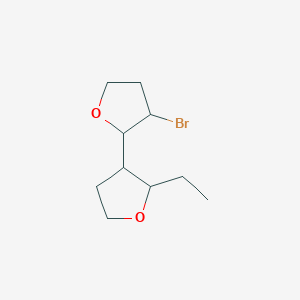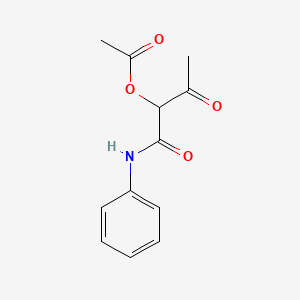
1-Anilino-1,3-dioxobutan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Anilino-1,3-dioxobutan-2-yl acetate is an organic compound with the molecular formula C12H13NO4. It is characterized by the presence of an anilino group, a dioxobutan moiety, and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Anilino-1,3-dioxobutan-2-yl acetate can be synthesized through several methods. One common approach involves the reaction of aniline with 1,3-dioxobutan-2-one in the presence of an acid catalyst, followed by acetylation with acetic anhydride. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Anilino-1,3-dioxobutan-2-yl acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents in acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Anilino-1,3-dioxobutan-2-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-anilino-1,3-dioxobutan-2-yl acetate involves its interaction with specific molecular targets and pathways. The anilino group can participate in hydrogen bonding and π-π interactions, while the dioxobutan moiety can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Anilino-1,3-dioxobutan-2-yl acetate: Unique due to its specific combination of functional groups.
1,3-Dioxanes: Similar cyclic structures but lack the anilino group.
1,3-Dioxolanes: Similar cyclic structures but differ in the substitution pattern.
Uniqueness
This compound is unique due to the presence of both an anilino group and a dioxobutan moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
124070-06-0 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(1-anilino-1,3-dioxobutan-2-yl) acetate |
InChI |
InChI=1S/C12H13NO4/c1-8(14)11(17-9(2)15)12(16)13-10-6-4-3-5-7-10/h3-7,11H,1-2H3,(H,13,16) |
InChI Key |
UZEPPMAAWSGTHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


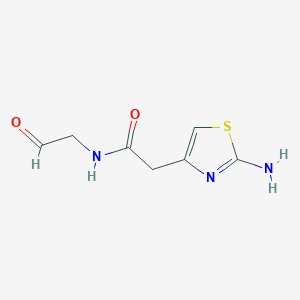
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
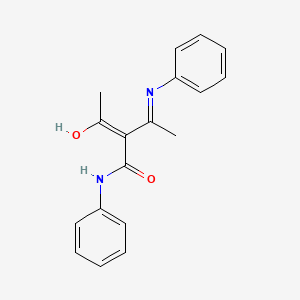

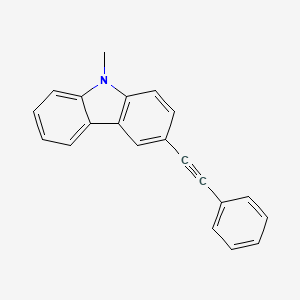
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)
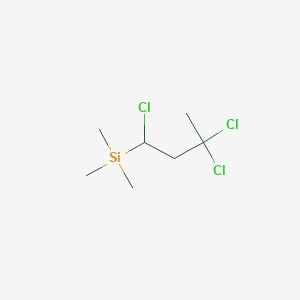


![1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate](/img/structure/B14286894.png)
![Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate](/img/structure/B14286916.png)

